ETP-46464

Beschreibung

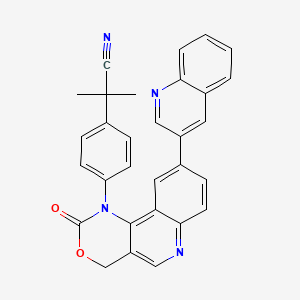

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLMXAYKJZOTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ETP-46464: A Technical Guide to a Multifaceted Cell Cycle Checkpoint Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46464 is a potent, cell-permeable small molecule inhibitor primarily targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR) and cell cycle checkpoints. With additional inhibitory activity against the mammalian target of rapamycin (mTOR) and other PI3K-like kinases (PIKKs), ETP-46464 presents a complex and powerful tool for cancer research and therapeutic development. This technical guide provides an in-depth overview of ETP-46464, focusing on its role in cell cycle checkpoint control, its synthetic lethal interactions, and its potential as a sensitizing agent to conventional cancer therapies. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research setting.

Introduction

The integrity of the genome is paramount for cell survival and is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a sophisticated network of signaling pathways known as the DNA Damage Response (DDR). Central to the DDR are the cell cycle checkpoints, which arrest cell cycle progression to allow time for DNA repair. The ATR and Ataxia Telangiectasia Mutated (ATM) kinases are apical kinases in the DDR, orchestrating the activation of downstream effectors to control cell cycle transitions.

ETP-46464 has emerged as a significant pharmacological probe for studying ATR function and as a potential anti-cancer agent. Its primary mechanism of action is the inhibition of ATR kinase activity, which is crucial for the response to single-stranded DNA (ssDNA) breaks and replication stress. This inhibition disrupts the G2/M checkpoint, leading to mitotic catastrophe in cancer cells, particularly those with deficiencies in other DDR pathways, such as p53 or ATM. This guide delves into the technical details of ETP-46464's activity and provides practical information for its use in research.

Mechanism of Action: Targeting the ATR-Chk1 Pathway

ETP-46464 exerts its primary effect by inhibiting the kinase activity of ATR. ATR is activated at sites of DNA damage, particularly at stalled replication forks, where it phosphorylates a plethora of substrates, most notably the checkpoint kinase 1 (Chk1). Phosphorylation of Chk1 on Ser317 and Ser345 is a critical activation step, enabling Chk1 to phosphorylate downstream targets like the Cdc25 family of phosphatases. This leads to their inactivation and subsequent failure to activate cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.

By inhibiting ATR, ETP-46464 prevents the activation of Chk1, thereby abrogating the G2/M checkpoint. This is particularly detrimental to cancer cells that often have a defective G1 checkpoint due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints for survival.

Caption: Inhibition of the ATR-Chk1 pathway by ETP-46464.

Quantitative Data

ETP-46464 exhibits a distinct kinase inhibition profile and cytotoxic effects that are summarized in the tables below.

Table 1: Kinase Inhibition Profile of ETP-46464

| Kinase | IC50 (nM) | Reference(s) |

| mTOR | 0.6 | |

| ATR | 14-25 | |

| DNA-PK | 36 | |

| PI3Kα | 170 | |

| ATM | 545 |

Table 2: Cytotoxicity of ETP-46464 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | LD50 (µM) | Reference(s) |

| Subset of Gynecologic Cancer Cell Lines | Ovarian, Endometrial, Cervical | 10.0 ± 8.7 | |

| U2OS | Osteosarcoma | Not explicitly stated, but effective at 1-5 µM | |

| A4573 | Ewing Sarcoma | Not explicitly stated, but effective at 1 µM |

Table 3: Sensitization to Cisplatin by ETP-46464

| Cell Line Type | Enhancement of Cisplatin Activity | Reference(s) |

| Gynecologic Cancer Cell Lines | 52-89% |

Synthetic Lethality: Exploiting Cancer's Achilles' Heel

A key therapeutic strategy for ETP-46464 lies in the concept of synthetic lethality. This occurs when the combination of two genetic alterations (e.g., a mutation in a tumor suppressor gene and the inhibition of a parallel pathway) leads to cell death, while either alteration alone is viable.

ETP-46464 is particularly toxic to cells deficient in p53. p53 is a critical tumor suppressor that, among its many functions, controls the G1/S checkpoint. In p53-deficient cells, the G1/S checkpoint is often compromised, making the cells highly dependent on the S and G2/M checkpoints, which are regulated by ATR, for survival in the face of DNA damage. By inhibiting ATR, ETP-46464 effectively removes the last line of defense, leading to the accumulation of lethal DNA damage and subsequent mitotic catastrophe. This synthetic lethal interaction provides a therapeutic window to selectively target p53-mutated cancer cells.

Caption: Synthetic lethality of ETP-46464 in p53-deficient cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of ETP-46464.

Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of ETP-46464, alone or in combination with other agents.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

ETP-46464 (dissolved in DMSO)

-

Cisplatin or other DNA damaging agents (as required)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of ETP-46464 and/or other compounds in complete medium.

-

Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate spectrophotometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the LD50 values.

Immunoblotting for Checkpoint Protein Phosphorylation

This protocol is used to assess the inhibition of ATR signaling by monitoring the phosphorylation of its downstream target, Chk1.

Materials:

-

Cancer cell lines

-

ETP-46464

-

DNA damaging agent (e.g., ionizing radiation, UV, or hydroxyurea)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Chk1 (Ser345)

-

Mouse anti-total Chk1

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with ETP-46464 (e.g., 1 µM) for 1 hour.

-

Induce DNA damage (e.g., expose to 10 Gy of ionizing radiation and allow to recover for 1 hour).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1 Ser345, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.

Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form colonies after treatment with ETP-46464 and/or a DNA damaging agent, providing a measure of long-term cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

ETP-46464

-

Ionizing radiation source or other DNA damaging agent

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Harvest a single-cell suspension of the desired cancer cell line.

-

Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and treatment) into 6-well plates.

-

Allow cells to attach for at least 4 hours.

-

Treat the cells with various concentrations of ETP-46464 for a defined period (e.g., 24 hours).

-

For combination treatments, expose the cells to a DNA damaging agent (e.g., 2-8 Gy of ionizing radiation) during or after ETP-46464 treatment.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes.

-

Stain the colonies with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing at least 50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Caption: General experimental workflow for characterizing ETP-46464.

Conclusion and Future Directions

ETP-46464 is a powerful research tool for dissecting the intricate network of the DNA damage response and cell cycle control. Its potent inhibition of ATR, coupled with its effects on other key cellular kinases, provides a unique pharmacological profile. The principle of synthetic lethality with p53 or ATM deficiency highlights a promising avenue for targeted cancer therapy. Furthermore, its ability to sensitize cancer cells to conventional treatments like cisplatin and radiation warrants further investigation.

While the poor pharmacokinetic properties of ETP-46464 have limited its direct clinical development, the insights gained from its study have been instrumental in the development of second-generation, more selective ATR inhibitors that are currently in clinical trials. Future research should continue to explore the complex interplay of the pathways targeted by ETP-46464 to identify novel combination therapies and predictive biomarkers for patient stratification. The detailed methodologies and data presented in this guide aim to facilitate these ongoing efforts in the scientific community.

The Discovery of ETP-46464: A Technical Overview of a Potent ATR Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Identified through a novel cell-based screening strategy, ETP-46464 has demonstrated significant activity in preclinical models, particularly in cancer cells with specific genetic backgrounds such as p53 deficiency. This technical guide provides a comprehensive overview of the discovery of ETP-46464, detailing its mechanism of action, kinase inhibitory profile, and the key experimental methodologies employed in its initial characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A central player in the DDR is the serine/threonine kinase ATR, which is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks and during the processing of other DNA lesions.[1] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2]

Given the reliance of many cancer cells on the DDR to survive the high levels of replicative stress associated with uncontrolled proliferation, targeting key DDR kinases like ATR has emerged as a promising therapeutic strategy.[2] The discovery of ETP-46464 stemmed from a dedicated effort to identify novel and potent ATR inhibitors.

Discovery via a Novel Cell-Based Screen

ETP-46464 was identified through an innovative cell-based screening assay designed to specifically detect ATR inhibition in a cellular context. This approach circumvented the limitations of traditional biochemical assays and the high false-positive rates associated with cell-cycle-dependent readouts.[3]

Experimental Protocol: Cell-Based Screen for ATR Inhibitors

While the complete, detailed protocol from the primary literature by Toledo et al. (2011) is not fully available in the public domain, the foundational principles of the screen are as follows:

-

Cell Line: A U2OS osteosarcoma cell line engineered to express a 4-hydroxy-tamoxifen (4-OHT)-inducible form of the ATR activator TopBP1 was utilized.[4]

-

Assay Principle: Treatment with 4-OHT leads to the activation of ATR and subsequent phosphorylation of its downstream targets, including histone H2AX (γH2AX). The assay measures the inhibition of this 4-OHT-induced pan-nuclear γH2AX staining.[3]

-

Screening Procedure:

-

Cells were seeded in 96-well plates.

-

Compound libraries were added to the cells for a short pre-incubation period (e.g., 15 minutes).[4]

-

ATR activity was induced by the addition of 4-OHT for a defined period (e.g., 60 minutes).[4]

-

Cells were then fixed, permeabilized, and stained with an antibody specific for γH2AX.

-

High-throughput microscopy and automated image analysis were used to quantify the nuclear γH2AX signal.[3]

-

-

Hit Identification: Compounds that significantly reduced the 4-OHT-induced γH2AX signal were identified as potential ATR inhibitors. ETP-46464 emerged as a potent hit from this screen.[3]

Figure 1: Workflow of the cell-based screen for ATR inhibitors.

Kinase Inhibitory Profile of ETP-46464

Following its identification, ETP-46464 was characterized for its inhibitory activity against a panel of kinases, with a particular focus on the PI3K-like kinase (PIKK) family, to which ATR belongs.

Quantitative Data

The inhibitory activity of ETP-46464 is summarized in the table below. The compound exhibits high potency against ATR and mTOR, with notable activity against other key DDR kinases.

| Kinase Target | IC50 (nM) | Reference(s) |

| ATR | 14 | [4] |

| mTOR | 0.6 | [4] |

| DNA-PK | 36 | [4] |

| PI3Kα | 170 | [4] |

| ATM | 545 | [4] |

Note: The cellular IC50 for ATR inhibition was determined to be 25 nM.[5]

Experimental Protocol: In Vitro Kinase Assay

Detailed protocols for the specific kinase assays used for ETP-46464 are not publicly available. However, a general methodology for in vitro kinase assays is as follows:

-

Reagents:

-

Purified recombinant kinase (e.g., ATR, ATM, DNA-PK, mTOR, PI3Kα).

-

Substrate specific for the kinase (e.g., a peptide or protein).

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Kinase assay buffer.

-

ETP-46464 at various concentrations.

-

-

Procedure:

-

The kinase, substrate, and ETP-46464 are incubated together in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, typically by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by separating the substrate from the free ATP (e.g., via filter binding or gel electrophoresis) and measuring the incorporated radioactivity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of ETP-46464.

-

Mechanism of Action and Cellular Effects

ETP-46464 exerts its biological effects primarily through the inhibition of ATR kinase activity. This leads to a cascade of downstream cellular consequences, particularly in the context of DNA replication stress.

Signaling Pathway

Inhibition of ATR by ETP-46464 disrupts the normal cellular response to replication stress. Under normal conditions, ATR activation at stalled replication forks leads to the phosphorylation and activation of Chk1. Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing entry into mitosis and allowing time for DNA repair. By inhibiting ATR, ETP-46464 prevents Chk1 activation, leading to the accumulation of DNA damage, abrogation of the G2/M checkpoint, and ultimately, mitotic catastrophe and cell death.[5]

Figure 2: Simplified signaling pathway of ATR and its inhibition by ETP-46464.

Key Cellular Effects

-

Abrogation of the G2/M Checkpoint: ETP-46464 has been shown to override the ionizing radiation-induced G2/M checkpoint, forcing cells with damaged DNA to enter mitosis.[5]

-

Induction of Genomic Instability: Inhibition of ATR leads to the collapse of stalled replication forks and the accumulation of DNA double-strand breaks, resulting in chromosomal aberrations, micronuclei formation, and genomic instability.[5]

-

Synthetic Lethality in p53-Deficient Cells: ETP-46464 is particularly toxic to cancer cells lacking functional p53. This synthetic lethal interaction is exacerbated by conditions that generate high levels of replicative stress, such as the overexpression of Cyclin E.[5]

Chemical Synthesis and In Vivo Studies

Chemical Synthesis

A detailed, publicly available synthetic route for ETP-46464 (α,α-dimethyl-4-[2-oxo-9-(3-quinolinyl)-2H-oxazino[5,4-c]quinolin-1(4H)-yl]-benzeneacetonitrile) has not been identified in the reviewed literature. The synthesis of such complex heterocyclic molecules typically involves multi-step synthetic sequences.

In Vivo Studies

While detailed protocols for in vivo studies with ETP-46464 are not available, it has been reported that the compound exhibits poor pharmacological properties in mice, which has limited its further preclinical and clinical development.[1]

A general protocol for evaluating an ATR inhibitor in a xenograft model would typically involve the following steps:

-

Cell Line Selection: Choose a cancer cell line with a relevant genetic background (e.g., p53-deficient) that forms tumors in immunocompromised mice.

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer the ATR inhibitor (e.g., ETP-46464) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group would receive a vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size. Tumors are then excised for further analysis (e.g., pharmacodynamic markers).

Figure 3: Generalized workflow for an in vivo xenograft study.

Conclusion

The discovery of ETP-46464 represents a significant advancement in the development of ATR inhibitors. The innovative cell-based screening approach that led to its identification has provided a powerful platform for the discovery of other DDR inhibitors. While the suboptimal pharmacokinetic properties of ETP-46464 have hindered its clinical progression, it remains a valuable tool for basic research into the intricate workings of the ATR signaling pathway and the concept of synthetic lethality in cancer therapy. The data and methodologies outlined in this technical guide provide a solid foundation for further investigation into the therapeutic potential of targeting ATR in oncology.

References

- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Effect of Inhibition of DNA Damage Response Proteins, ATM and ATR, in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

ETP-46464: A Potent ATR Inhibitor Driving Genomic Instability in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). By targeting ATR, ETP-46464 disrupts cell cycle checkpoints and DNA repair mechanisms, leading to genomic instability and synthetic lethality, particularly in cancer cells with specific genetic backgrounds such as p53 deficiency. This technical guide provides a comprehensive overview of ETP-46464's mechanism of action, its impact on genomic integrity, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various cellular targets.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). A key apical kinase in the DDR is ATR, which is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks and during the processing of DNA lesions. Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, protect and restart stalled replication forks, and promote DNA repair.

In many cancer cells, other DDR pathways, such as the p53-dependent G1 checkpoint, are often inactivated. This renders these cells highly dependent on the ATR-mediated S and G2/M checkpoints for survival, especially under conditions of replicative stress, a common hallmark of cancer. This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through synthetic lethality.

ETP-46464 has emerged as a potent small molecule inhibitor of ATR. Its ability to induce genomic instability by disrupting the ATR signaling pathway makes it a valuable tool for cancer research and a promising candidate for therapeutic development. This document details the preclinical data and methodologies relevant to understanding the role of ETP-46464 in promoting genomic instability.

Mechanism of Action of ETP-46464

ETP-46464 exerts its primary effect by inhibiting the kinase activity of ATR. However, it also demonstrates activity against other members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, albeit at different potencies.

Kinase Inhibitory Profile

The inhibitory activity of ETP-46464 against a panel of kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) provide a measure of the compound's potency and selectivity.

| Target Kinase | IC50 (nM) | Reference(s) |

| ATR | 14 - 25 | [1][2][3][4] |

| mTOR | 0.6 | [1][2] |

| DNA-PK | 36 | [1][2] |

| PI3Kα | 170 | [1][2] |

| ATM | 545 | [1][2] |

Table 1: In vitro kinase inhibitory profile of ETP-46464. Data compiled from multiple sources.

Cellular Effects and Induction of Genomic Instability

In a cellular context, inhibition of ATR by ETP-46464 leads to a cascade of events that culminate in genomic instability:

-

Abrogation of the G2/M Checkpoint: ETP-46464 overrides the DNA damage-induced G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This can lead to the formation of micronuclei and fragmented nuclei.[1]

-

Breakage of Stalled Replication Forks: By inhibiting ATR, ETP-46464 prevents the stabilization of stalled replication forks, leading to their collapse and the generation of DNA double-strand breaks (DSBs).[1]

-

Induction of DNA Damage: The accumulation of DSBs and other forms of DNA damage is a direct consequence of ATR inhibition by ETP-46464.[1]

-

Synthetic Lethality in p53-Deficient Cells: Cells lacking a functional p53 protein are particularly sensitive to ETP-46464. This vulnerability is heightened under conditions of increased replicative stress, such as the overexpression of cyclin E.[1][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by ETP-46464 is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, generated using the DOT language, illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.

Caption: ATR signaling pathway and the inhibitory action of ETP-46464.

Caption: General experimental workflow for characterizing ETP-46464.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of ETP-46464 on genomic instability.

Western Blotting for Phospho-CHK1 (Ser345)

This protocol is for assessing the inhibition of ATR kinase activity in cells by measuring the phosphorylation of its direct downstream target, CHK1, at serine 345.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: Rabbit anti-Phospho-CHK1 (Ser345)

-

Primary antibody: Mouse anti-Actin (or other loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with ETP-46464 (e.g., 1 µM) for 1-2 hours, followed by treatment with a DNA damaging agent (e.g., 2 mM hydroxyurea for 2-4 hours or UV irradiation) to induce ATR activity.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-CHK1 (Ser345) antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., Actin) to normalize protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of ETP-46464 on cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with ETP-46464 as desired.

-

Harvest cells (including floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-γH2AX

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and treat with ETP-46464 and/or a DNA damaging agent.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS and mount the coverslips on microscope slides using DAPI-containing mounting medium.

-

Visualize and capture images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

Conclusion

ETP-46464 is a powerful research tool and a promising therapeutic candidate that exploits the reliance of many cancers on the ATR signaling pathway for survival. Its ability to induce genomic instability through the inhibition of ATR-mediated DNA damage response highlights a key vulnerability in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of ETP-46464 and other ATR inhibitors in cancer therapy. A thorough understanding of its mechanism of action and the ability to robustly assess its cellular effects are critical for the continued development of this important class of anti-cancer agents.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Synthetic Lethality of ETP-46464 with p53 Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic lethal relationship between the ATR inhibitor ETP-46464 and p53 deficiency. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Concept: Synthetic Lethality in p53-Deficient Cancers

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome".[1][2] In response to DNA damage, p53 can initiate cell cycle arrest, allowing time for DNA repair, or induce apoptosis if the damage is irreparable.[1] A key mechanism of p53-mediated cell cycle arrest is the G1/S checkpoint, which prevents cells with damaged DNA from entering the synthesis phase.[3]

Many cancers exhibit mutations or deletions in the TP53 gene, leading to a dysfunctional G1/S checkpoint.[3][4] These cancer cells become heavily reliant on the S and G2/M checkpoints to manage DNA damage and replication stress, creating a therapeutic vulnerability.[3] The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a primary regulator of the S and G2/M checkpoints, signaling to downstream effectors like Chk1 to halt cell cycle progression in response to single-stranded DNA, which often arises from replication stress.[3][5]

The concept of synthetic lethality arises from this dependency. While inhibition of ATR or the absence of p53 alone may not be lethal to a cell, the combination of both events leads to catastrophic DNA damage and cell death.[6][7] By inhibiting ATR in p53-deficient cancer cells, ETP-46464 effectively disables the remaining critical checkpoint, leading to mitotic catastrophe and selective tumor cell killing.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for ETP-46464 and its activity in relevant cellular contexts.

Table 1: In Vitro Inhibitory Activity of ETP-46464 against various kinases.

| Target | IC50 (nM) | Reference |

| mTOR | 0.6 | [10][11][12] |

| ATR | 14 | [10][11][12] |

| ATR (cellular assay) | 25 | [5][8] |

| DNA-PK | 36 | [8][10][11] |

| PI3Kα | 170 | [8][10][11] |

| ATM | 545 | [10][11] |

Table 2: Cellular Effects of ETP-46464.

| Cell Lines | Treatment | Effect | Reference |

| Subset of gynecologic cancer cell lines | Single-agent ETP-46464 | LD50 range: 10.0 ± 8.7 µM | [10][11][13] |

| Gynecologic cancer cell lines | 5.0 µM ETP-46464 + Cisplatin (0-50 µM) | 52-89% enhancement in Cisplatin activity; synergistic effect | [10][11][13] |

| Ovarian, cervical, and endometrial cancer cell lines | 5.0 µM ETP-46464 + Ionizing Radiation (0-6 Gy) | Significant enhancement in the response to ionizing radiation | [13] |

| p53-deficient cells | ETP-46464 | Particularly toxic, exacerbated by replicative stress | [8][9] |

Signaling Pathways and Mechanisms of Action

The synthetic lethality of ETP-46464 in p53-deficient cells is rooted in the differential roles of the ATM-p53 and ATR-Chk1 pathways in the DNA damage response.

Figure 1: Signaling pathways in p53-proficient versus p53-deficient cells.

In cells with functional p53, DNA damage primarily activates the ATM kinase, which in turn activates p53.[14] This leads to the induction of p21, enforcing a G1/S checkpoint arrest to allow for DNA repair.[2] If the damage is too severe, p53 can trigger apoptosis.[1] In contrast, p53-deficient cells lack this G1/S checkpoint and are highly dependent on the ATR-Chk1 pathway to manage replication stress and initiate an S/G2 checkpoint arrest.[3] ETP-46464 inhibits ATR, leading to the abrogation of the S/G2 checkpoint, collapse of replication forks, and ultimately, mitotic catastrophe and cell death.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the synthetic lethality of ETP-46464.

Cell Viability Assay (MTS Assay)

This assay is used to assess the dose-dependent effect of ETP-46464 on the viability of cancer cell lines.

-

Cell Plating: Plate cancer cells (e.g., p53-wildtype and p53-deficient gynecologic cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[13]

-

Drug Treatment: Treat cells with a serial dilution of ETP-46464 (e.g., concentrations ranging from 0 to 50 µM).[13] For combination studies, a fixed concentration of a second agent (e.g., 5.0 µM ETP-46464) can be added with varying concentrations of another drug like cisplatin.[13]

-

Incubation: Incubate the cells for a specified period, typically 72 hours.[13]

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well and incubate for 1-4 hours at 37°C.[10]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine LD50 values.[13]

Figure 2: Workflow for a cell viability (MTS) assay.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with ETP-46464, particularly in combination with DNA damaging agents like ionizing radiation (IR).

-

Cell Plating: Plate cells at a low density (e.g., 1000-1500 cells per plate) in triplicate and allow them to adhere.[13]

-

Pre-treatment: Treat cells with the inhibitor(s) (e.g., 5.0 µM ETP-46464) for a short period (e.g., 15 minutes) before exposure to a genotoxic agent.[13]

-

Genotoxic Stress: Expose cells to varying doses of ionizing radiation (e.g., 0-6 Gy).[13]

-

Drug Washout: After a few hours (e.g., 4 hours post-IR), replace the medium with fresh medium without the inhibitor.[13]

-

Colony Formation: Incubate the plates for 9-14 days to allow for colony formation.[13]

-

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Figure 3: Workflow for a clonogenic survival assay.

Immunoblotting (Western Blot) for Phospho-protein Analysis

This technique is used to detect the phosphorylation status of key proteins in the ATR signaling pathway, such as Chk1, to confirm the on-target effect of ETP-46464.

-

Cell Treatment: Treat cells with ETP-46464 and/or a DNA damaging agent for the desired time.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Chk1 Ser345).[13] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation. Total protein levels of Chk1 and a loading control (e.g., beta-actin) should also be assessed.

Conclusion and Future Directions

ETP-46464 demonstrates a clear synthetic lethal interaction with p53 deficiency by targeting the critical reliance of these cancer cells on the ATR-mediated S/G2 checkpoint. The quantitative data and experimental findings robustly support this mechanism. While ETP-46464 itself did not proceed to later-stage clinical development due to pharmacological properties, the principle it validates has paved the way for a new generation of more selective and pharmacologically optimized ATR inhibitors that are currently in clinical trials.[5][15][16] Future research and drug development will likely focus on refining patient selection biomarkers beyond p53 status to include other indicators of replication stress, further enhancing the therapeutic window for ATR inhibitors in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. ATR inhibition induces synthetic lethality and overcomes chemoresistance in TP53- or ATM-defective chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dynamics of p53 in response to DNA damage vary across cell lines and are shaped by efficiency of DNA repair and activity of the kinase ATM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

ETP-46464's effect on ATM-deficient cancer cells

An In-depth Technical Guide on the Core Effects of ETP-46464 on ATM-Deficient Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

The DNA Damage Response (DDR) is a critical network of signaling pathways that maintains genomic integrity. Two pivotal kinases in this response are Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). While ATM primarily responds to DNA double-strand breaks, ATR is activated by a wider array of DNA lesions, particularly those involving single-stranded DNA and replication stress. A significant number of cancers exhibit mutations or deletions in the ATM gene, rendering them highly dependent on the ATR pathway for survival. This dependency creates a synthetic lethal vulnerability that can be exploited therapeutically. ETP-46464 is an inhibitor of ATR that has shown preferential cytotoxicity towards cancer cells with deficiencies in the ATM-p53 tumor suppressor pathway. This guide provides a detailed overview of the mechanism, quantitative data, and experimental methodologies related to the effects of ETP-46464 on ATM-deficient cancer cells.

Core Mechanism: Synthetic Lethality via ATR Inhibition

The primary mechanism of action for ETP-46464 in ATM-deficient cancers is the induction of synthetic lethality. In healthy, ATM-proficient cells, the DNA damage response can be mediated by either the ATM or ATR pathways, providing a level of redundancy. If one pathway is inhibited, the other can often compensate to ensure cell survival.

However, in cancer cells lacking functional ATM, the cellular machinery for repairing DNA damage and managing replication stress becomes almost entirely reliant on the ATR signaling cascade. By inhibiting ATR, ETP-46464 effectively disables the last major line of defense against DNA damage. This leads to an accumulation of catastrophic DNA lesions, stalled and collapsed replication forks, and ultimately, apoptotic cell death.[1] This selective killing of ATM-deficient cells while sparing ATM-proficient cells is the hallmark of a synthetic lethal interaction.[2]

Caption: Synthetic lethality in ATM-deficient cells treated with ETP-46464.

Signaling Pathway Interruption

ETP-46464 functions by inhibiting the kinase activity of ATR. In response to replication stress or DNA damage, ATR is activated and phosphorylates a key downstream effector, Checkpoint Kinase 1 (CHK1).[3] Phosphorylated CHK1 then orchestrates the cellular response, which includes stabilizing replication forks, inducing cell cycle arrest to allow time for repair, and regulating DNA repair mechanisms.[3][4]

By inhibiting ATR, ETP-46464 prevents the phosphorylation and activation of CHK1. This abrogation of the ATR-CHK1 signaling axis prevents the cell from mounting an effective response to DNA damage, leading to the generation of substantial DNA damage in replicating cells.[5][6]

Caption: The ATR-CHK1 signaling pathway and its inhibition by ETP-46464.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of ETP-46464

ETP-46464 is a potent inhibitor of ATR and mTOR, with reduced activity against other related kinases. Its high potency against ATR is the primary driver of its synthetic lethal effect in ATM-deficient cells.

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| mTOR | 0.6 | [5][6][7] |

| ATR | 14 - 25 | [5][6][7][8] |

| DNA-PK | 36 | [5][6][7] |

| PI3Kα | 170 | [5][6] |

| ATM | 545 | [6][7] |

Table 2: Cellular Sensitivity to ETP-46464

Preclinical studies have consistently shown that cancer cell lines with deficient ATM function are significantly more sensitive to ATR inhibitors compared to their ATM-proficient counterparts.[1][9]

| Cell Line Context | ATM Status | Typical Response to ETP-46464 |

| Mantle Cell Lymphoma (e.g., Granta-519) | Deficient | High Sensitivity |

| Colorectal Cancer (e.g., LoVo) | Deficient | High Sensitivity |

| Lung Cancer (p53-deficient models) | Deficient | Enhanced Sensitivity |

| Gynecologic Cancers | Proficient | Lower Sensitivity (synergizes with cisplatin)[7][10] |

| Various Solid Tumors | Proficient | Lower Sensitivity (as monotherapy) |

Experimental Protocols

Cell Viability/Cytotoxicity Assay

Objective: To determine the differential sensitivity (IC₅₀) of ATM-proficient and ATM-deficient cell lines to ETP-46464.

Methodology:

-

Cell Seeding: Plate ATM-proficient and ATM-deficient cells in 96-well microplates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow adherence for 24 hours.

-

Compound Preparation: Prepare a 2x concentrated serial dilution series of ETP-46464 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the existing medium from the cell plates and add 100 µL of the appropriate ETP-46464 dilution or vehicle control to each well.

-

Incubation: Incubate the plates for 72 to 96 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Viability Assessment: Add a viability reagent such as a resazurin-based solution (e.g., alamarBlue) or an ATP-based luminescent reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure fluorescence or luminescence using a plate reader.

-

Analysis: Normalize the readings to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Western Blot for ATR Activity (p-CHK1)

Objective: To confirm that ETP-46464 inhibits ATR kinase activity within cells by measuring the phosphorylation of its direct substrate, CHK1.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with varying concentrations of ETP-46464 (e.g., 50 nM, 250 nM, 1 µM) or vehicle control for 1-2 hours.

-

Induction of Replication Stress: After pre-treatment, expose cells to a DNA damaging agent to activate the ATR pathway. Common methods include UV radiation (e.g., 10-20 J/m²) followed by a recovery period, or treatment with hydroxyurea (e.g., 1-2 mM) for several hours.

-

Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CHK1 (e.g., Ser345).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total CHK1 and a loading control protein like GAPDH or β-actin.

Caption: Experimental workflow for assessing ATR inhibition via Western blot.

References

- 1. A synthetic lethal screen reveals enhanced sensitivity to ATR inhibitor treatment in mantle cell lymphoma with ATM loss-of-function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on ETP-46464 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical studies of ETP-46464, a potent inhibitor of the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase, in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: ETP-46464 and the ATR Signaling Pathway

ETP-46464 is a small molecule inhibitor primarily targeting the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] The DDR is a complex signaling network that detects and responds to DNA damage, ensuring genomic integrity. In many cancer cells, other DDR pathways, such as the p53-mediated G1 checkpoint, are often inactivated, leading to a greater reliance on the ATR-mediated checkpoint for survival, especially under conditions of replicative stress. This dependency creates a therapeutic window for ATR inhibitors like ETP-46464, which can selectively kill cancer cells through a concept known as synthetic lethality.[1][2]

ETP-46464 has been shown to be particularly effective in p53-deficient cells and can sensitize cancer cells to DNA-damaging agents like cisplatin and ionizing radiation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of ETP-46464.

Table 1: In Vitro Kinase Inhibitory Activity of ETP-46464

| Target Kinase | IC50 (nM) | Reference |

| ATR | 14 | [4] |

| ATR (cellular assay) | 25 | [1][3] |

| mTOR | 0.6 | [1][4] |

| DNA-PK | 36 | [1][4] |

| PI3Kα | 170 | [1][4] |

| ATM | 545 | [1][4] |

Table 2: Cytotoxicity of ETP-46464 in Cancer Cell Lines

| Cell Line Type | Assay | Endpoint | Value (µM) | Reference |

| Gynecologic Cancer | MTS Assay | LD50 | 10.0 ± 8.7 | [4][5] |

Table 3: ETP-46464 in Combination Studies with Cisplatin

| Cell Line Type | ETP-46464 Concentration (µM) | Cisplatin Concentration Range (µM) | Duration (h) | Effect | Reference |

| Ovarian, Endometrial, Cervical Cancer | 5.0 | 0 - 50 | 72 | Synergistic enhancement of cisplatin activity (52-89%) | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of ETP-46464.

Cell Viability (MTS) Assay

This protocol is used to assess the effect of ETP-46464 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

ETP-46464 stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The following day, treat the cells with serial dilutions of ETP-46464. Include a vehicle control (DMSO) and untreated control wells. For combination studies, cells are co-treated with ETP-46464 and a DNA-damaging agent (e.g., cisplatin) at various concentrations.[4][5]

-

Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).[4][5]

-

MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well.[6][7][8]

-

Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C.[6][7][8]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate spectrophotometer.[6][7]

-

Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cancer cells after treatment with ETP-46464, alone or in combination with agents like ionizing radiation.

Materials:

-

6-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

ETP-46464 stock solution

-

Trypsin-EDTA

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Treatment: Allow cells to attach for a few hours, then treat with ETP-46464 and/or ionizing radiation.

-

Incubation: Incubate the plates for 7-14 days in a 37°C, 5% CO2 incubator, allowing colonies to form.

-

Colony Fixation and Staining:

-

Wash the plates with PBS.

-

Fix the colonies with a fixation solution for 5-10 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect on clonogenic survival.

Immunoblotting for ATR-Chk1 Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the ATR signaling pathway, such as Chk1, in response to ETP-46464 treatment.

Materials:

-

Cancer cell lines of interest

-

ETP-46464

-

DNA-damaging agent (e.g., Hydroxyurea or Cisplatin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-ATR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with ETP-46464 with or without a DNA-damaging agent for the specified time.[2] Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the changes in protein phosphorylation levels relative to total protein levels and the loading control. A decrease in phospho-Chk1 (Ser345) levels upon treatment with a DNA-damaging agent and ETP-46464 indicates ATR inhibition.[2]

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate key concepts and workflows.

Caption: ATR Signaling Pathway and the inhibitory action of ETP-46464.

Caption: General experimental workflow for evaluating ETP-46464 in cancer cell lines.

Caption: The principle of synthetic lethality with ETP-46464 in p53-deficient cancer cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

ETP-46464: A Technical Guide to a Potent ATR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ETP-46464, a potent inhibitor of the Ataxia-telangiectasia mutated (ATM)- and Rad3-related (ATR) kinase. ETP-46464 has garnered significant interest in cancer research due to its ability to induce synthetic lethality in cancer cells with specific genetic backgrounds, particularly those with deficiencies in the p53 tumor suppressor pathway. This guide details its chemical structure, physicochemical properties, mechanism of action, and key experimental findings and protocols.

Chemical Structure and Physicochemical Properties

ETP-46464 is a cell-permeable, quinoline-containing heterotricyclic compound. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of ETP-46464

| Identifier | Value |

| IUPAC Name | 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2H-[1]oxazino[5,4-c]quinolin-1(4H)-yl)phenyl)propanenitrile[2] |

| CAS Number | 1345675-02-6[2] |

| Chemical Formula | C₃₀H₂₂N₄O₂[2] |

| Molecular Weight | 470.52 g/mol [3] |

| InChI Key | DPLMXAYKJZOTKO-UHFFFAOYSA-N[2] |

| SMILES | CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5[3] |

Table 2: Physicochemical Properties of ETP-46464

| Property | Value |

| Appearance | A solid, white to light yellow powder. |

| Solubility | Soluble in DMSO (≥16.13 mg/mL); Insoluble in water and ethanol.[3][4] |

| Storage | Store at -20°C for long-term stability.[4] |

Mechanism of Action and Signaling Pathways

ETP-46464 is a potent inhibitor of several kinases within the phosphatidylinositol 3-kinase-like kinase (PIKK) family, with a particularly high affinity for ATR.[4] ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[4]

Upon DNA damage, particularly from replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[5] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability of stalled replication forks.

ETP-46464's inhibition of ATR abrogates these protective mechanisms.[3] In cancer cells, which often exhibit high levels of replication stress due to oncogene activation, this inhibition leads to the collapse of replication forks, the accumulation of DNA damage, and ultimately, cell death.[3] This effect is particularly pronounced in p53-deficient cancer cells, as they lack a key downstream effector of the DDR pathway, making them more reliant on ATR for survival.[3]

The inhibitory activity of ETP-46464 is not limited to ATR. It also demonstrates potent inhibition of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK), and to a lesser extent, phosphatidylinositol 3-kinase α (PI3Kα) and ATM.[3][6] This multi-targeted profile may contribute to its overall cellular effects.

Table 3: In Vitro Kinase Inhibitory Activity of ETP-46464

| Target Kinase | IC₅₀ (nM) |

| mTOR | 0.6[3][6] |

| ATR | 14 [3][6] |

| DNA-PK | 36[3][6] |

| PI3Kα | 170[3][6] |

| ATM | 545[3][6] |

Below is a diagram illustrating the central role of ATR in the DNA damage response and the point of inhibition by ETP-46464.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with ETP-46464.

In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of ETP-46464 against a specific kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ETP-46464 in 100% DMSO.

-

Perform serial dilutions of the ETP-46464 stock solution to achieve the desired concentration range for testing.

-

Prepare a reaction buffer containing the purified kinase, its specific substrate, and ATP.

-

-

Reaction Setup:

-

In a 96-well plate, add the diluted ETP-46464 or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to each well.

-

-

Incubation:

-

Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a kinase detection reagent.

-

Measure the signal (e.g., luminescence) using a plate reader. The signal intensity is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the ETP-46464 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with ETP-46464.

Methodology:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of ETP-46464. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTS Addition and Incubation:

-

Add MTS reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of growth inhibition against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Immunofluorescence for Phospho-Chk1 (Ser345)

This protocol allows for the visualization and quantification of ATR activity in cells by detecting the phosphorylation of its downstream target, Chk1, at serine 345.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a petri dish.

-

Induce DNA damage (e.g., using hydroxyurea or UV radiation) in the presence or absence of ETP-46464 for a specified time.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody specific for phospho-Chk1 (Ser345).

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Counterstaining and Mounting:

-

Counterstain the cell nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the fluorescence intensity of phospho-Chk1 staining in the nucleus to assess the level of ATR activity.

-

Conclusion

ETP-46464 is a valuable research tool for investigating the ATR signaling pathway and its role in the DNA damage response. Its potent and relatively selective inhibitory activity makes it a powerful probe for dissecting the cellular consequences of ATR inhibition. The synthetic lethal relationship observed between ETP-46464 and p53 deficiency highlights a potential therapeutic strategy for a significant subset of human cancers. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological effects of this compelling molecule.

References

ETP-46464 and Replicative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Replicative stress, a condition characterized by the slowing or stalling of DNA replication forks, is a hallmark of many cancer cells. This inherent vulnerability presents a promising therapeutic window. ETP-46464 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the cellular response to replicative stress.[1][2][3][4][5] This technical guide provides an in-depth overview of the role of ETP-46464 in modulating the replicative stress response, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action: Targeting the ATR Signaling Pathway

Under conditions of replicative stress, stalled replication forks expose single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). This RPA-ssDNA filament serves as a platform for the recruitment of the ATR-ATRIP complex.[1][6][7] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate a multi-pronged response aimed at stabilizing replication forks, halting cell cycle progression to allow for DNA repair, and preventing premature entry into mitosis.[1][8][9][10]

ETP-46464 exerts its effects by directly inhibiting the kinase activity of ATR.[1][3][5] This inhibition disrupts the entire downstream signaling cascade, leading to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells with high levels of intrinsic replicative stress or defects in other DNA damage response pathways, such as those with p53 mutations.[1][3][11]

Quantitative Data

ETP-46464 is a highly potent inhibitor of ATR, with additional activity against other members of the PI3K-like kinase (PIKK) family. The following tables summarize its inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity of ETP-46464

| Target Kinase | IC50 (nM) | Reference |

| mTOR | 0.6 | [1][3][12] |

| ATR | 14-25 | [1][2][3][4][12] |

| DNA-PK | 36 | [1][3][12] |

| PI3Kα | 170 | [1][3][12] |

| ATM | 545 | [1][3][12] |

Table 2: Cellular Activity of ETP-46464 in Combination with Cisplatin

| Cell Line | Treatment | Enhancement of Cisplatin Activity | Reference |

| Ovarian, Endometrial, and Cervical Cancer Cell Lines | ETP-46464 (5.0 µM) + Cisplatin (0-50 µM) | 52-89% | [12][13] |

Table 3: Single-Agent Cytotoxicity of ETP-46464

| Cell Line Type | LD50 Range (µM) | Reference |

| Gynecologic Cancer Cell Lines | 10.0 ± 8.7 | [12][13][14] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the activity of ETP-46464.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of ETP-46464 on the activity of purified kinases.

-

Reagents: Purified recombinant ATR, mTOR, DNA-PK, PI3Kα, and ATM kinases; kinase buffer; ATP (radiolabeled or with a fluorescent ADP analog); substrate peptide; ETP-46464 at various concentrations.

-

Procedure:

-

Prepare serial dilutions of ETP-46464.

-

In a multi-well plate, combine the purified kinase, its specific substrate peptide, and the appropriate kinase buffer.

-

Add the different concentrations of ETP-46464 to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for radiolabeled ATP or fluorescence detection).

-

Calculate the IC50 value, which is the concentration of ETP-46464 that inhibits 50% of the kinase activity.[13]

-

Cell Viability (MTS) Assay

This assay measures the effect of ETP-46464 on the metabolic activity of cells, which is an indicator of cell viability.

-

Reagents: Cancer cell lines of interest; cell culture medium; ETP-46464; MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of ETP-46464 (and/or other compounds like cisplatin) for a specified duration (e.g., 72 hours).[13][14]

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the LD50 value (the concentration that kills 50% of the cells).[14]

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with ETP-46464.

-

Reagents: Cancer cell lines; cell culture medium; ETP-46464; crystal violet staining solution.

-

Procedure:

-

Plate a known number of cells in multi-well plates.

-

Treat the cells with various concentrations of ETP-46464 for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 1-3 weeks to allow for colony formation.[15][16][17]

-

Fix the colonies with a solution like methanol and stain them with crystal violet.

-

Count the number of colonies (typically defined as containing at least 50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Immunofluorescence for DNA Damage Markers (γH2AX)

This method visualizes and quantifies DNA double-strand breaks, a marker of DNA damage, within individual cells.

-

Reagents: Cells grown on coverslips; ETP-46464; paraformaldehyde (for fixation); Triton X-100 (for permeabilization); primary antibody against phosphorylated H2AX (γH2AX); fluorescently labeled secondary antibody; DAPI (for nuclear counterstaining).

-

Procedure:

-

Treat cells with ETP-46464, alone or in combination with a DNA damaging agent.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the intensity of the γH2AX signal or the number of foci per nucleus.[18][19][20]

-

Experimental Workflows and Logical Relationships

Visualizing experimental workflows can clarify complex procedures and the logic behind them.

Conclusion

ETP-46464 is a powerful research tool and a promising therapeutic candidate that exploits the reliance of cancer cells on the ATR pathway to manage replicative stress. Its ability to induce synthetic lethality in tumors with specific genetic backgrounds, such as p53 deficiency, and to synergize with conventional chemotherapies highlights its potential in precision oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to further elucidate the role of ATR inhibition in cancer therapy and to advance the clinical development of compounds like ETP-46464.

References

- 1. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]